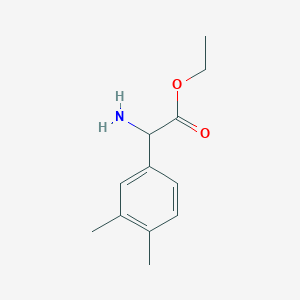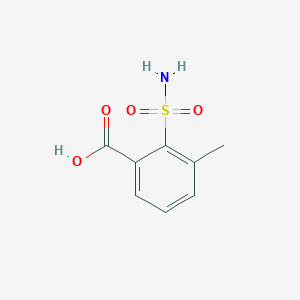
3-Methyl-2-sulfamoylbenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-2-sulfamoylbenzoic acid is an organic compound with the molecular formula C(_8)H(_9)NO(_4)S It is a derivative of benzoic acid, characterized by the presence of a methyl group at the third position and a sulfamoyl group at the second position on the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-sulfamoylbenzoic acid typically involves the following steps:
Nitration of Toluene: Toluene is nitrated to produce 3-nitrotoluene.
Reduction: The nitro group in 3-nitrotoluene is reduced to an amino group, forming 3-aminotoluene.
Sulfonation: 3-aminotoluene undergoes sulfonation to introduce the sulfamoyl group, resulting in 3-methyl-2-sulfamoylaniline.
Oxidation: The methyl group is oxidized to a carboxylic acid, yielding this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-Methyl-2-sulfamoylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The methyl group can be further oxidized to form different oxidation states.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The sulfamoyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO(_4)) or chromium trioxide (CrO(_3)) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH(_4)) or sodium borohydride (NaBH(_4)).
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of sulfonamides or esters.
Aplicaciones Científicas De Investigación
3-Methyl-2-sulfamoylbenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor due to the presence of the sulfamoyl group.
Medicine: Investigated for its potential anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-Methyl-2-sulfamoylbenzoic acid involves its interaction with specific molecular targets. The sulfamoyl group can mimic the structure of natural substrates, allowing the compound to inhibit enzymes by binding to their active sites. This inhibition can disrupt various biochemical pathways, leading to the compound’s observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Sulfamoylbenzoic acid: Lacks the methyl group at the third position.
3-Methylbenzoic acid: Lacks the sulfamoyl group.
4-Methyl-2-sulfamoylbenzoic acid: Has the methyl group at the fourth position instead of the third.
Uniqueness
3-Methyl-2-sulfamoylbenzoic acid is unique due to the specific positioning of both the methyl and sulfamoyl groups on the benzene ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications that other similar compounds may not fulfill.
Propiedades
Fórmula molecular |
C8H9NO4S |
|---|---|
Peso molecular |
215.23 g/mol |
Nombre IUPAC |
3-methyl-2-sulfamoylbenzoic acid |
InChI |
InChI=1S/C8H9NO4S/c1-5-3-2-4-6(8(10)11)7(5)14(9,12)13/h2-4H,1H3,(H,10,11)(H2,9,12,13) |
Clave InChI |
HPSFLQXVHGVYEU-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)C(=O)O)S(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



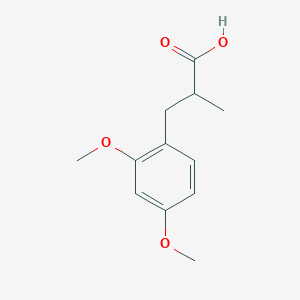
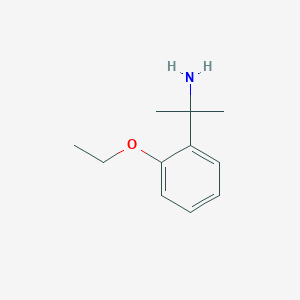
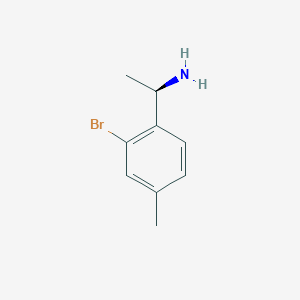


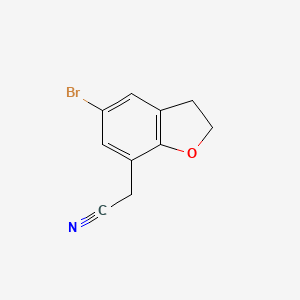
![4-[(Methanesulfonyl)(methyl)amino]-3-methoxybenzoic acid](/img/structure/B13540507.png)
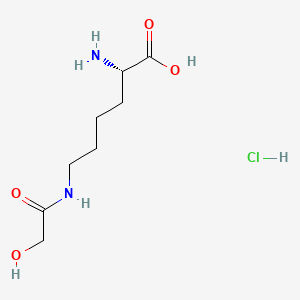
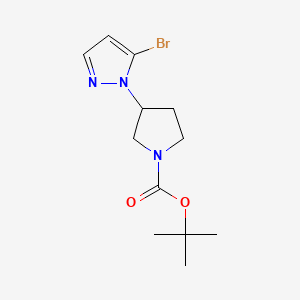
![Methyl[(piperidin-2-yl)methyl]amine dihydrochloride](/img/structure/B13540521.png)
![1-[2,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-3-yl]-2-[4-(pyrimidin-2-yl)piperazin-1-yl]ethan-1-one](/img/structure/B13540525.png)

